

3-Aminopyrazin-2-ol mechanism of action in cellular processes

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Compound of Interest

Compound Name: 3-Aminopyrazin-2-ol

Cat. No.: B112623

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An In-depth Technical Guide on the Cellular Mechanisms of 3-Aminopyrazine-2-ol Derivatives

Introduction

The 3-aminopyrazine-2-ol scaffold and its derivatives, particularly 3-aminopyrazine-2-carboxamides, represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant interest in drug discovery and development due to their potential as antimicrobial, antifungal, and anticancer agents[1][2]. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes in microorganisms to the modulation of key signaling pathways in cancer cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action attributed to derivatives of the 3-aminopyrazine core, with a focus on their effects on cellular processes, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways.

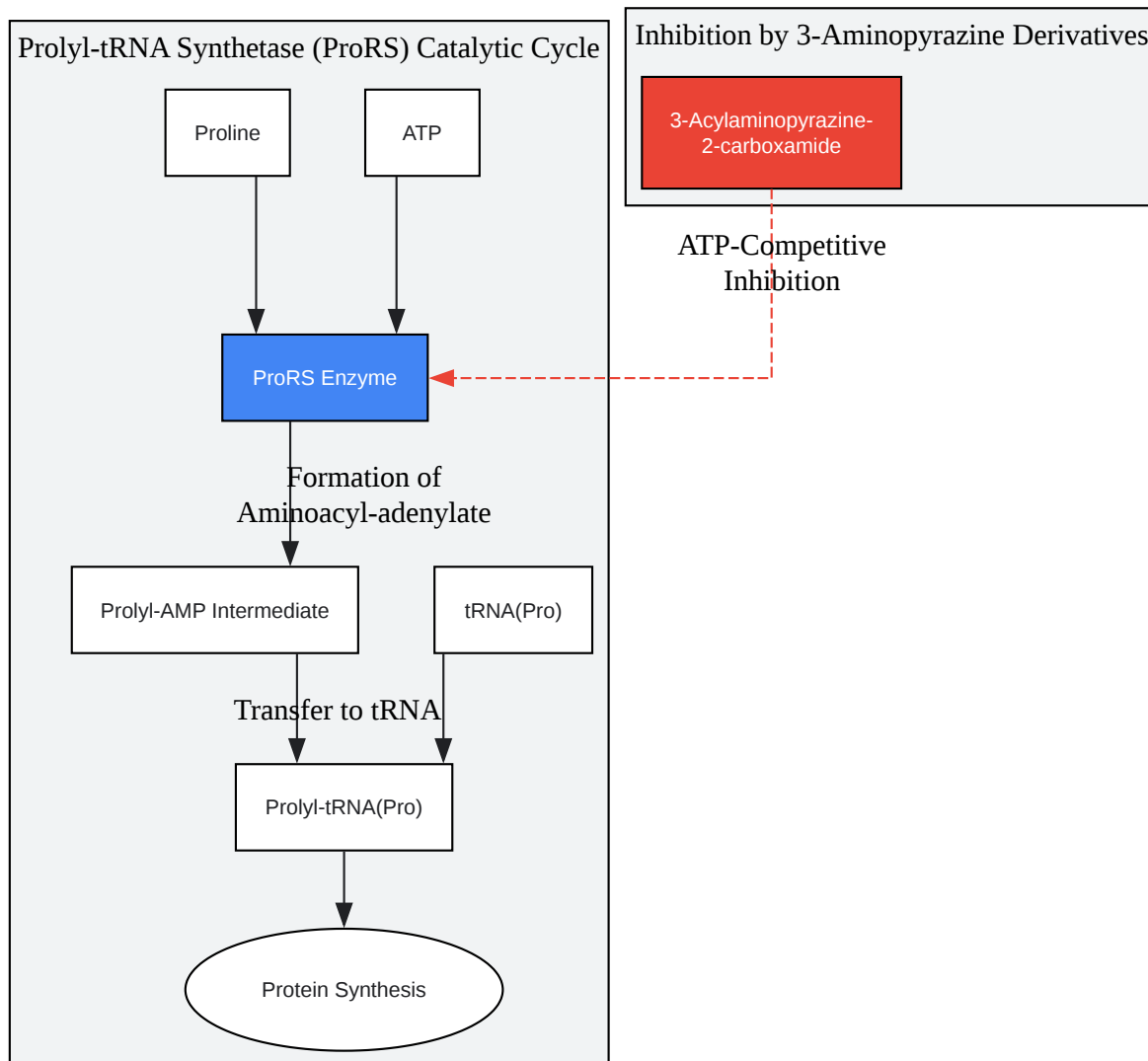
Core Mechanisms of Action in Cellular Processes

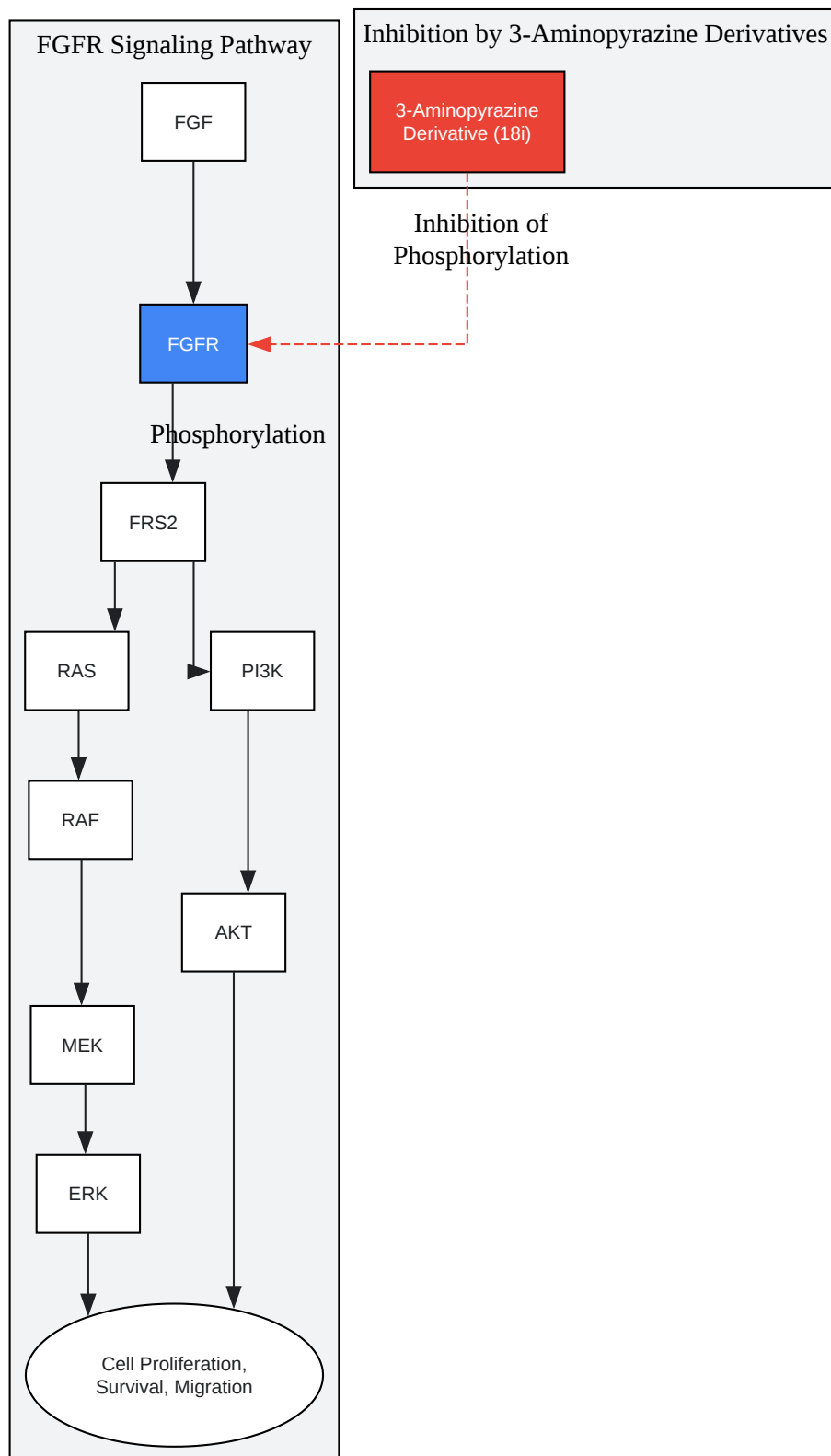
The biological effects of 3-aminopyrazine derivatives are primarily mediated through the inhibition of specific enzymes and protein kinases, as well as the induction of apoptosis. The core pyrazine structure serves as a crucial pharmacophore that can be chemically modified to achieve selectivity and potency against various biological targets[3].

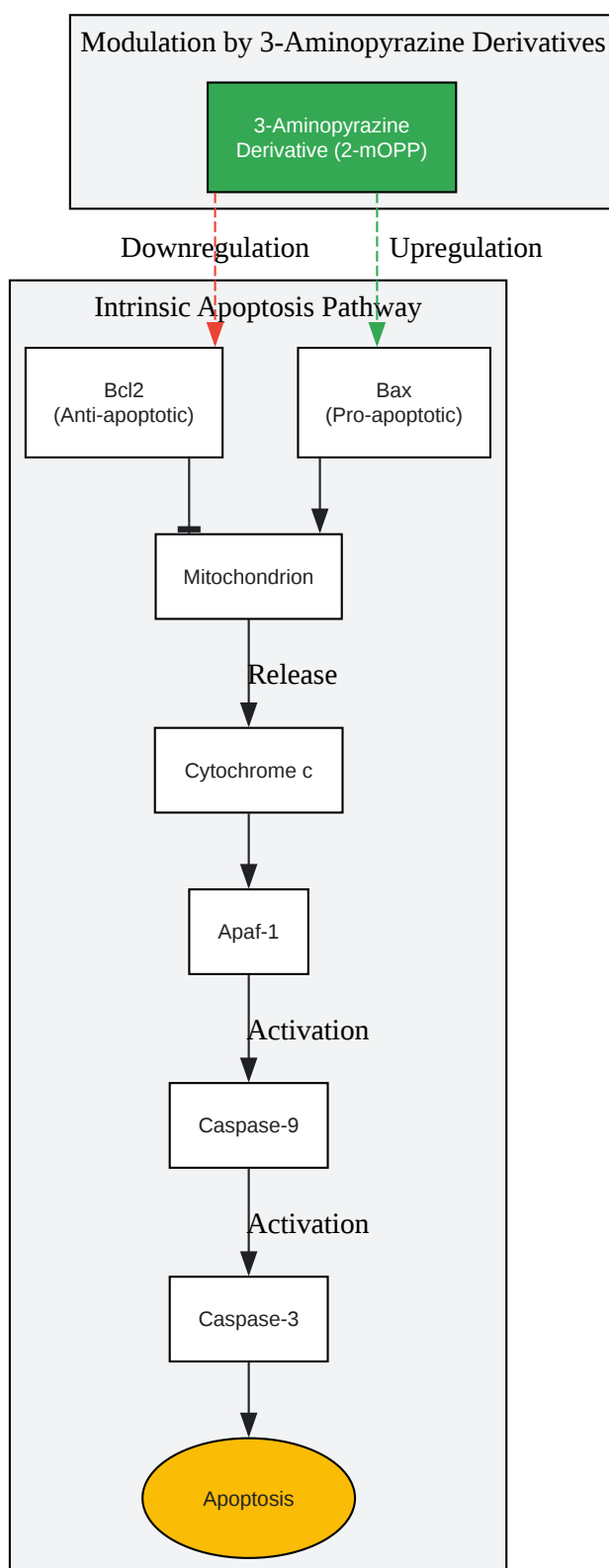
Enzyme Inhibition

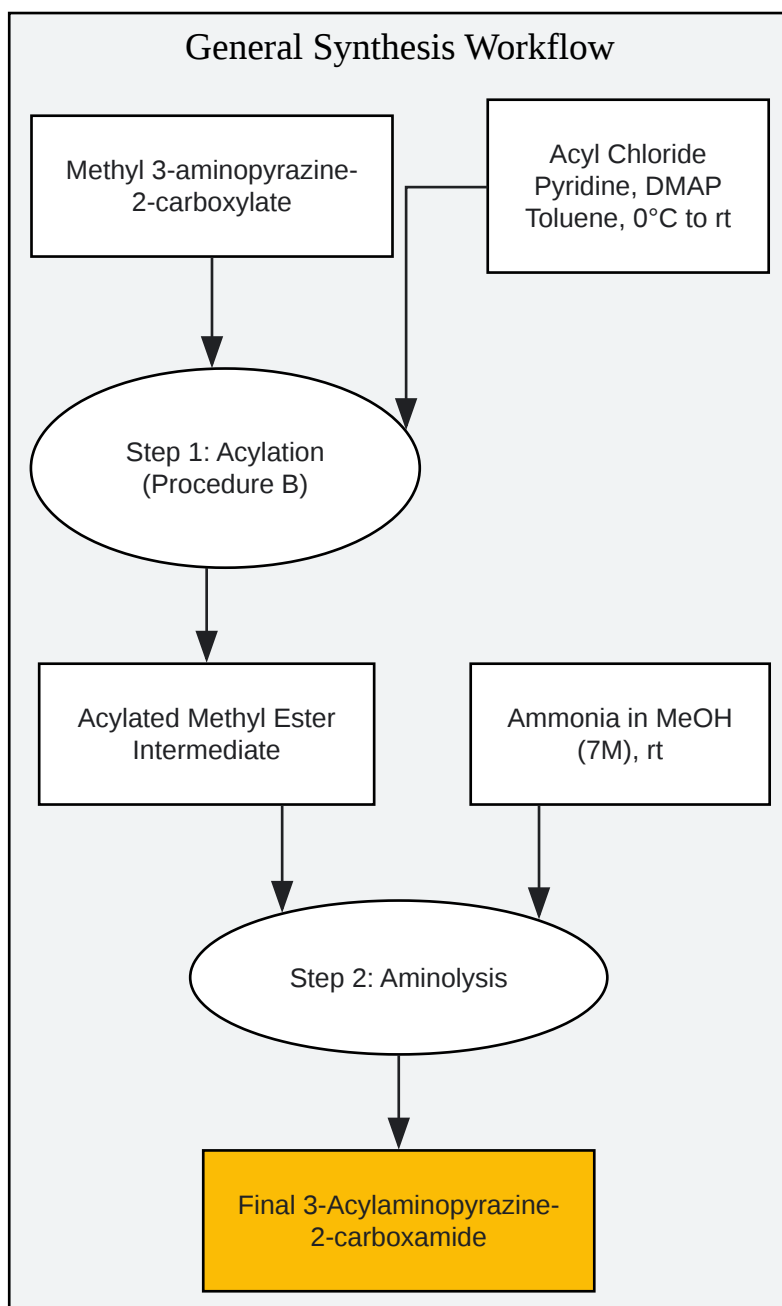
A significant mechanism of action for certain 3-acylaminopyrazine-2-carboxamide derivatives is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis and cell survival[4]. These compounds act as ATP-competitive inhibitors, binding to the ATP site of the enzyme and mimicking the interactions of the adenine core of ATP[4]. The carboxamide moiety at the C-2 position of the pyrazine ring plays a pivotal role in this interaction, forming a crucial hydrogen bond with the backbone of Ala154 in the enzyme's active site[4].

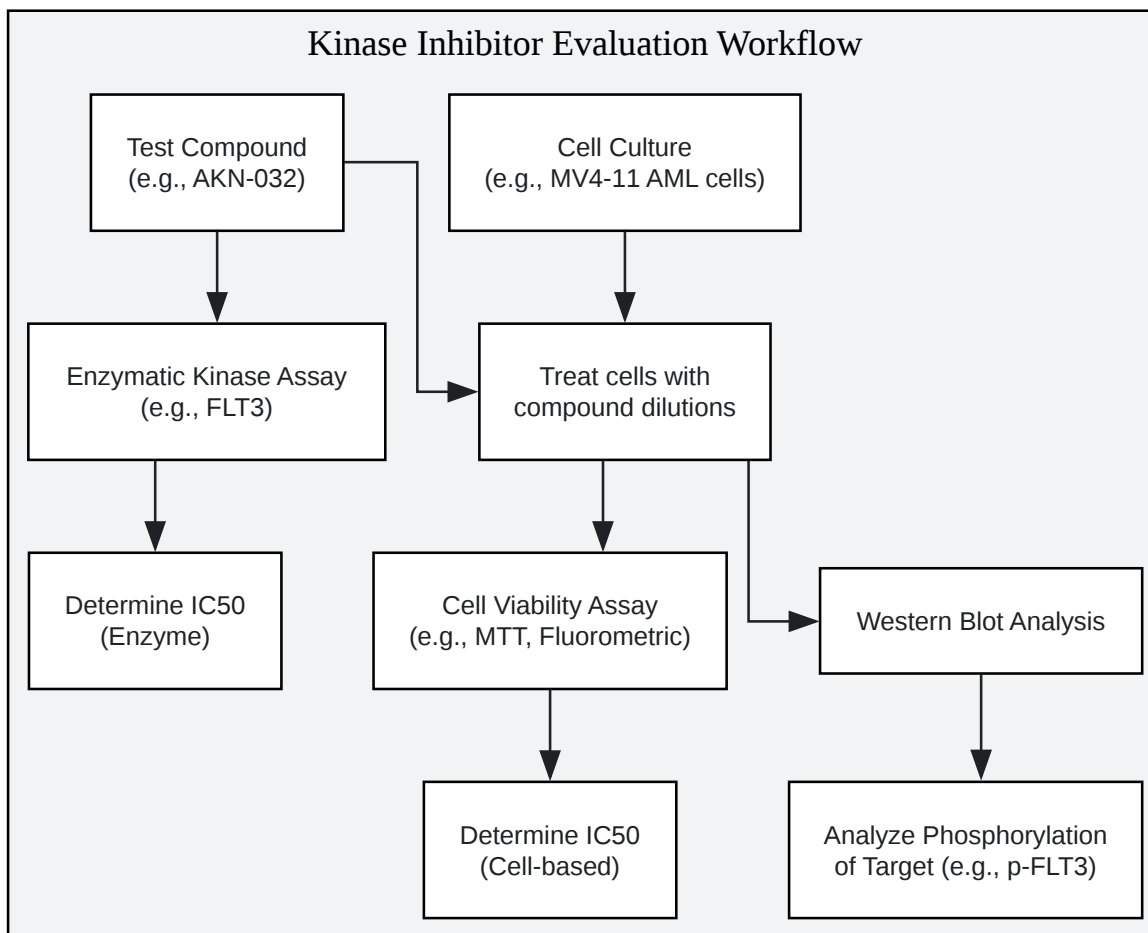
- Signaling Pathway Visualization:











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